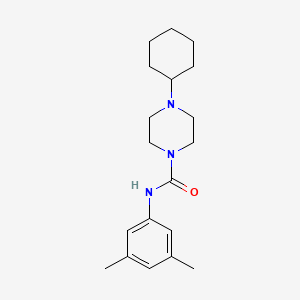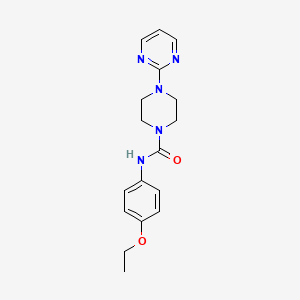
2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one, also known as DIBO, is a heterocyclic organic compound with a molecular formula C11H9NO3S. DIBO has been widely studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
作用机制
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the activity of AKT, a protein kinase that plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. Moreover, this compound has been found to reduce oxidative stress by scavenging free radicals and increasing the levels of endogenous antioxidants such as glutathione. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of AKT.
实验室实验的优点和局限性
One of the main advantages of 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one is its potent anti-inflammatory and antioxidant properties, which make it an ideal candidate for the treatment of various inflammatory diseases. Moreover, this compound has been found to possess anticancer properties, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the research on 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one. One of the potential directions is the development of new formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the mechanism of action of this compound in various disease models. Moreover, the potential use of this compound as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases should be investigated. Finally, the development of new derivatives of this compound with improved pharmacokinetic properties and efficacy is also a potential future direction.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has been extensively studied for its potential use in various scientific research applications. It possesses potent anti-inflammatory, antioxidant, and anticancer properties, making it an ideal candidate for the treatment of various diseases. However, further research is needed to explore its full potential and develop new formulations and derivatives with improved properties.
合成方法
2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction process starting with 2-nitrophenol and 2-chloroacetyl chloride. The reaction involves the formation of a thiazolidinone ring through the reaction of the thiol group of cysteine with the carbonyl group of the acyl chloride. The final product is obtained after the reduction of the nitro group to an amino group.
科学研究应用
2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one has been extensively studied for its potential use as an anti-inflammatory agent, antioxidant, and anticancer agent. It has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to possess strong antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-9-4-15-10(11-9)6-1-2-7-8(3-6)14-5-13-7/h1-3,10H,4-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSRUPUYYGWFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(S1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclohexyl-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5408697.png)
![4-chloro-2-[3-(2,4-dichlorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5408708.png)
![3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5408723.png)
![2-(3-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5408726.png)
![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5408730.png)

![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B5408745.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-isopropylacetamide](/img/structure/B5408753.png)
![methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5408756.png)

![N-(2-fluorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5408764.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B5408771.png)
